2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile (CAS 857663-89-9) is a heterocyclic building block comprising a furan core substituted with an amino group at C-2, a nitrile at C-3, and a pyridin-3-yl moiety at C-5. It belongs to the 2-amino-3-furonitrile class, which serves as a versatile intermediate for constructing fused heterocycles such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B12331595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=C(O2)N)C#N
InChIInChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2
InChIKeyQPBVEGPYLIZQFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile: Core Scaffold Identity and Procurement Baseline


2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile (CAS 857663-89-9) is a heterocyclic building block comprising a furan core substituted with an amino group at C-2, a nitrile at C-3, and a pyridin-3-yl moiety at C-5 . It belongs to the 2-amino-3-furonitrile class, which serves as a versatile intermediate for constructing fused heterocycles such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines . With a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol, this compound is primarily sourced through custom synthesis and is available from multiple vendors at purities ranging from 95% to 97% .

Why 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile Cannot Be Replaced by Regioisomeric or Phenyl Analogs


Within the 2-amino-5-aryl-3-furonitrile class, the position of the pyridine nitrogen fundamentally alters hydrogen-bonding capacity, electronic distribution, and target recognition, making simple substitution among the 2-pyridyl, 3-pyridyl, and 4-pyridyl regioisomers unreliable [1]. In the context of pyridine-3-carbonitrile-based kinase inhibitors, the C-5 furan substituent orientation directly impacts potency; literature precedence demonstrates that shifting from a furan to alternative heteroaryl groups at this position can produce over 16-fold changes in PKCθ IC50 values [2]. Consequently, a procurement decision that treats regioisomers or phenyl analogs as interchangeable risks invalidating SAR continuity and introducing unpredictable activity profiles.

Quantitative Differentiation Evidence for 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile Against Closest Analogs


Regioisomeric Nitrogen Positioning Dictates Hydrogen-Bond Acceptor Geometry: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Analogs

The pyridin-3-yl substituent in the target compound positions the aromatic nitrogen atom meta to the furan attachment point, providing a hydrogen-bond acceptor vector oriented approximately 120° from the C5–furan bond axis. In contrast, the 2-pyridyl regioisomer (CAS 1196153-41-9) orients the nitrogen ortho, producing a chelating geometry, while the 4-pyridyl isomer (CAS 1196153-20-4) projects the nitrogen para, yielding an axially symmetric acceptor profile . In the PKCθ inhibitor series, a 3-pyridinecarbonitrile core with a C-5 furan substituent achieved an IC50 of 4.5 nM, whereas SAR studies demonstrated that altering the heteroaryl geometry at C-5 to bicyclic systems produced potency shifts exceeding one order of magnitude [1]. Although direct IC50 data for the isolated 2-amino-5-(pyridin-3-yl)furan-3-carbonitrile scaffold are not available in the peer-reviewed literature, the regioisomeric geometry difference is structural and quantifiable by the pyridine nitrogen's torsion angle relative to the furan plane.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Synthetic Yield Comparison: Solvent-Free One-Pot Synthesis of 2-Amino-5-aryl-3-furonitriles

The solvent-free condensation of substituted α-haloketones with malononitrile in the presence of diethylamine provides 2-amino-5-aryl-3-furonitriles (compounds 3a–h) in yields of 70–80% . While the specific pyridin-3-yl derivative was not among the compounds reported in the 2008 study, the general method is applicable to heteroaryl-substituted phenacyl bromides. The use of diethylamine as base was critical: substitution with pyridine or triethylamine resulted in decreased conversion and product mixtures, demonstrating that the synthetic protocol is sensitive to base selection . This synthetic accessibility underpins the compound's availability for procurement; vendors such as MolCore offer the compound at ≥97% purity, and Leyan at 95% purity .

Synthetic Chemistry Process Chemistry Heterocyclic Synthesis

Scaffold Prevalidation in PKCθ Kinase Inhibition: The 3-Pyridinecarbonitrile-Furan Motif

The 3-pyridinecarbonitrile scaffold bearing a C-5 furan substituent has been validated as a potent PKCθ inhibitor pharmacophore. The parent compound 1 (a 3-pyridinecarbonitrile analog with a furan substituent at C-5 and a 4-methylindol-5-ylamino substituent at C-4) exhibited an IC50 of 4.5 nM against PKCθ [1]. SAR exploration revealed that replacement of the C-5 furan ring with bicyclic heteroaryl rings yielded compound 6b with an IC50 of 0.28 nM, representing a 16-fold potency improvement [1]. This demonstrates that the 3-pyridinecarbonitrile core with a C-5 furan is a validated starting point for kinase inhibitor optimization, and that the C-5 position is a critical vector for modulating potency. The target compound, 2-amino-5-(pyridin-3-yl)furan-3-carbonitrile, positions the pyridine nitrogen on the aryl ring rather than the core, offering a distinct vector for further derivatization compared to the pyridinecarbonitrile core series.

Kinase Drug Discovery Immunology PKCθ Inhibition

High-Value Application Scenarios for 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: PKCθ and PI4KIIIB Programs

As a synthetic precursor to the validated 3-pyridinecarbonitrile-furan pharmacophore, this compound is suitable for medicinal chemistry programs targeting PKCθ (validated IC50 = 4.5 nM for the furan-bearing scaffold) . Additionally, pyridyl-furan compounds from the Open Global Health Library have demonstrated PI4KIIIB inhibition with antiparasitic activity against Plasmodium falciparum, with lead compound WEHI-518 achieving a 250-fold potency improvement (EC50 = 0.022 μM) over the initial hit OGHL250 [1]. The 3-pyridyl orientation provides a geometrically distinct vector for derivatization compared to the 2-pyridyl and 4-pyridyl isomers.

Fused Heterocycle Synthesis: Furo[2,3-d]pyrimidine and Furo[2,3-b]pyridine Libraries

2-Amino-3-furonitriles are established intermediates for constructing furo[2,3-d]pyrimidines and furo[2,3-b]pyridines, which exhibit diverse biological activities . The solvent-free one-pot synthesis protocol achieves yields of 70–80% for aryl-substituted analogs, providing a reliable procurement-to-derivatization pipeline . The presence of both the amino and nitrile groups enables orthogonal functionalization, while the 3-pyridyl moiety introduces a basic nitrogen for salt formation or metal coordination.

Structure-Activity Relationship (SAR) Studies on Heteroaryl-Modified Pharmacophores

The C-5 heteroaryl position is a critical determinant of biological potency; in the PKCθ series, modifications at this position produce up to 16-fold changes in IC50 [1]. Procuring the 3-pyridyl isomer specifically, rather than the 2- or 4-pyridyl analog, ensures that the hydrogen-bond acceptor geometry matches the pharmacophore model validated in kinase inhibition studies. The regioisomeric purity of the purchased compound is critical, as contamination with other pyridyl isomers would confound SAR interpretation.

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